molecular formula C23H25N3O3 B6028733 N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide

N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide

カタログ番号 B6028733
分子量: 391.5 g/mol
InChIキー: LBZZGHKALQWLFV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide, also known as JNJ-7777120, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

作用機序

N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. This leads to a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes. By blocking the CB1 receptor, this compound can modulate the activity of the endocannabinoid system and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease food intake and body weight in animal models of obesity. It has also been shown to reduce pain sensitivity in animal models of chronic pain. Additionally, this compound has been found to have potential antidepressant effects.

実験室実験の利点と制限

One advantage of using N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide in lab experiments is its high affinity for the CB1 receptor, which allows for the modulation of the endocannabinoid system. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to administer in lab experiments.

将来の方向性

There are several future directions for the study of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide. One potential direction is the investigation of its potential use in the treatment of other disorders such as anxiety and addiction. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of more water-soluble derivatives of this compound could improve its utility in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a compound that has shown potential therapeutic applications in the treatment of obesity, pain, and mood disorders. Its high affinity for the CB1 receptor and well-understood mechanism of action make it an attractive target for scientific research. However, further research is needed to determine its optimal dosage and administration, as well as its potential use in the treatment of other disorders.

合成法

The synthesis of N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide involves the reaction of 3-(1H-indol-2-yl)aniline with 3-piperidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond. The resulting compound is then treated with methoxyacetyl chloride to obtain the final product.

科学的研究の応用

N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the cannabinoid CB1 receptor, which is involved in various physiological processes such as appetite regulation, pain perception, and mood modulation. As such, this compound has been investigated for its potential use in the treatment of obesity, pain, and mood disorders.

特性

IUPAC Name

N-[3-(1H-indol-2-yl)phenyl]-1-(2-methoxyacetyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-29-15-22(27)26-11-5-8-18(14-26)23(28)24-19-9-4-7-16(12-19)21-13-17-6-2-3-10-20(17)25-21/h2-4,6-7,9-10,12-13,18,25H,5,8,11,14-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZZGHKALQWLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。